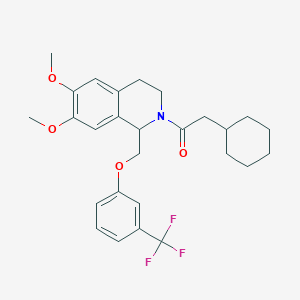

2-cyclohexyl-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Descripción

This compound is a 3,4-dihydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring and a 1-((3-(trifluoromethyl)phenoxy)methyl) group at position 1. The ethanone moiety at position 2 is substituted with a cyclohexyl group, contributing to its unique steric and electronic profile.

Propiedades

IUPAC Name |

2-cyclohexyl-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3NO4/c1-33-24-14-19-11-12-31(26(32)13-18-7-4-3-5-8-18)23(22(19)16-25(24)34-2)17-35-21-10-6-9-20(15-21)27(28,29)30/h6,9-10,14-16,18,23H,3-5,7-8,11-13,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYXGYXZFNZUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3CCCCC3)COC4=CC=CC(=C4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-cyclohexyl-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 455.5 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated efficacy against lung cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

- A recent study highlighted that certain isoquinoline derivatives showed significant inhibition of tumor growth in xenograft models, suggesting potential as anticancer agents .

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties. Compounds structurally related to the target compound have been shown to protect neuronal cells from oxidative stress and apoptosis .

- In vitro studies demonstrated that these compounds could enhance neuronal survival in models of neurodegenerative diseases .

-

Antimicrobial Activity :

- Some studies have reported antimicrobial properties associated with similar isoquinoline compounds. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .

- In vitro assays indicated that derivatives could inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial activity .

Case Studies

Several case studies have explored the biological activity of compounds related to 2-cyclohexyl-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone:

Case Study 1: Anticancer Activity

A study conducted on a series of isoquinoline derivatives found that one derivative exhibited an IC50 value of 30 nM against H460 lung cancer cells. The mechanism was identified as the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, a related compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability by 40% compared to control groups .

Research Findings

Recent findings from pharmacological studies indicate the following key points regarding the biological activity of the compound:

| Activity Type | Effectiveness (IC50/EC50) | Mechanism of Action |

|---|---|---|

| Anticancer | IC50 = 30 nM (H460 cells) | Induction of apoptosis |

| Neuroprotective | EC50 = 25 µM | Reduction of oxidative stress |

| Antimicrobial | Varies by strain | Disruption of bacterial cell membranes |

Comparación Con Compuestos Similares

Key Observations :

- The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to methoxy or chloro substituents in analogues .

Physicochemical Properties

*Calculated using fragment-based methods.

Analysis :

- The target compound’s CF₃ and cyclohexyl groups synergistically increase logP compared to methoxy- or phenyl-substituted analogues, suggesting reduced aqueous solubility .

- Fluorine in ’s compound may improve membrane permeability while retaining moderate solubility .

Pharmacological Activity

Compounds (90, 91)

- Activity : Potentiators of GluN2C/D-containing NMDA receptors, implicated in neurological disorders .

- Structure-Activity Relationship (SAR): Phenyl vs. Chlorophenyl: Compound 91 (3-chlorophenyl) showed enhanced potency over 90 (phenyl), suggesting halogen interactions improve receptor binding . Phenoxy Substitution: 3-Methoxy in vs. 3-CF₃ in the target compound may alter receptor affinity due to differences in electronic and steric effects.

Target Compound Hypotheses :

- The CF₃ group could enhance binding to hydrophobic pockets in NMDA receptors.

- The cyclohexyl group might reduce activity if steric bulk disrupts binding, but this requires experimental validation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.